Glycoprotein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Conjugated protein-carbohydrate compounds including mucins, mucoid, and amyloid glycoproteins.

Applications De Recherche Scientifique

Biomedical Research

Glycoproteins are essential for understanding physiological processes and disease mechanisms. Their applications include:

- Cell Signaling : Glycoproteins are involved in signaling pathways that regulate cellular functions. For instance, the glycosylation patterns of immune checkpoint proteins like PD-L1 can affect their interactions and functions in immune responses .

- Disease Biomarkers : Specific glycoproteins can serve as biomarkers for diseases such as cancer. For example, this compound microarrays have been utilized to profile glycosylation changes in pancreatic and colon cancers .

- Therapeutic Targets : Glycoproteins implicated in disease pathways can be targeted for drug development. Understanding their structure-function relationships aids in identifying novel therapeutic targets .

Vaccine Development

Glycoproteins are crucial in the design and efficacy of vaccines:

- Viral Glycoproteins : The glycosylation of viral glycoproteins, such as the spike protein of SARS-CoV-2 and HIV-1 Env, is vital for vaccine development. Analysis of these glycoproteins helps ensure that vaccine candidates mimic the natural viral structure effectively .

- Immunogenicity : The glycosylation profile influences the immunogenicity of vaccine formulations. Studies have shown that specific glycan modifications can enhance the immune response to vaccine antigens .

Drug Discovery and Therapeutics

Glycoproteins also play significant roles in drug discovery:

- Drug Transport : P-glycoprotein is a well-known efflux transporter that affects the pharmacokinetics of various drugs. Understanding its function can lead to better therapeutic strategies for conditions like Alzheimer’s disease .

- Chemical Glycobiology : Advances in chemical synthesis and glycobiology have allowed researchers to engineer glycoproteins with tailored properties for therapeutic use. This includes optimizing the efficacy of therapeutic peptides through rational glycoengineering .

Analytical Techniques

The study of glycoproteins has been enhanced by various analytical techniques:

- Mass Spectrometry : Techniques such as mass spectrometry are pivotal for analyzing glycosylation patterns on glycoproteins. These methods provide insights into the structural complexity and functional implications of glycosylation .

- Microarray Technology : Glycan microarrays facilitate high-throughput screening of glycan interactions, which is crucial for understanding viral pathogenesis and developing targeted vaccines .

Case Study 1: SARS-CoV-2 Spike this compound

A comprehensive analysis of the SARS-CoV-2 spike this compound demonstrated that its glycosylation profile is critical for vaccine design. Researchers utilized glycopeptide analysis to assess how different glycan modifications affect the protein's ability to elicit an immune response, leading to more effective vaccine candidates .

Case Study 2: P-glycoprotein in Alzheimer's Disease

Research at Southern Methodist University highlighted how P-glycoprotein removes neurotoxic substances from the brain associated with Alzheimer’s disease. This finding opens avenues for developing treatments that enhance P-glycoprotein function to improve cognitive health .

Analyse Des Réactions Chimiques

Types of Glycosylation in Glycoproteins

Glycosylation reactions are categorized based on the linkage between glycans and amino acids:

N-linked Glycosylation

-

Reaction : Attachment of glycans to the amide nitrogen of asparagine (Asn) in the consensus sequence Asn–Xaa–Ser/Thr (Xaa ≠ Pro).

-

Key Steps :

O-linked Glycosylation

-

Reaction : Glycans attach to hydroxyl oxygen of serine (Ser) or threonine (Thr).

-

Key Steps :

Thioacid Capture Ligation

-

Mechanism :

Native Chemical Ligation (NCL) with Metal-Free Desulfurization (MFD)

-

Steps :

-

Applications : Used to synthesize glycoproteins like RANTES (CCL5) with O-GalNAc modifications .

Table 1: Notable Glycoproteins Synthesized via Chemical Reactions

Table 2: Techniques for this compound Characterization

Propriétés

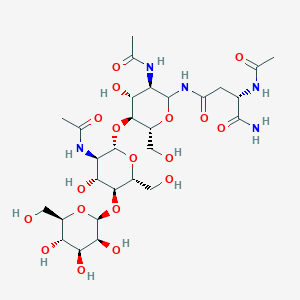

Formule moléculaire |

C28H47N5O18 |

|---|---|

Poids moléculaire |

741.7 g/mol |

Nom IUPAC |

(2S)-2-acetamido-N'-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]butanediamide |

InChI |

InChI=1S/C28H47N5O18/c1-8(37)30-11(25(29)46)4-15(40)33-26-16(31-9(2)38)19(42)23(13(6-35)47-26)50-27-17(32-10(3)39)20(43)24(14(7-36)49-27)51-28-22(45)21(44)18(41)12(5-34)48-28/h11-14,16-24,26-28,34-36,41-45H,4-7H2,1-3H3,(H2,29,46)(H,30,37)(H,31,38)(H,32,39)(H,33,40)/t11-,12+,13+,14+,16+,17+,18+,19+,20+,21-,22-,23+,24+,26?,27-,28-/m0/s1 |

Clé InChI |

LUNCCTMWZWBSKQ-QHFAZAOBSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)NC(=O)C[C@@H](C(=O)N)NC(=O)C)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |

Synonymes |

Glycoprotein Glycoproteins Neoglycoproteins |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.